![molecular formula C10H23Cl2N3O B2873703 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride CAS No. 1423024-47-8](/img/structure/B2873703.png)

2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride” is a chemical compound . It is a heterocyclic building block . The compound is used for research and development and is not intended for direct human use .

Synthesis Analysis

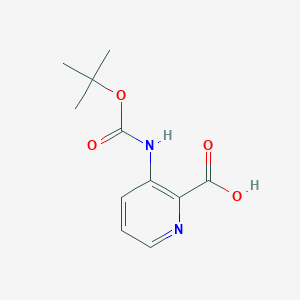

The synthesis of similar compounds often involves reactions with (hetero)aromatic C-nucleophiles . For instance, 2-(pyrrolidin-1-yl)pyrimidines can be synthesized by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Scientific Research Applications

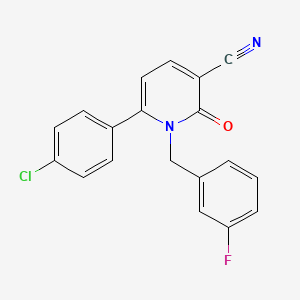

Activated Anilide in Heterocyclic Synthesis

Research into the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives has shown the application of related compounds in creating a variety of heterocyclic structures. These compounds are prepared through reactions involving specific reagents, highlighting the synthetic utility of butanamide derivatives in generating biologically relevant heterocycles (Hafiz, Ramiz, & Sarhan, 2011).

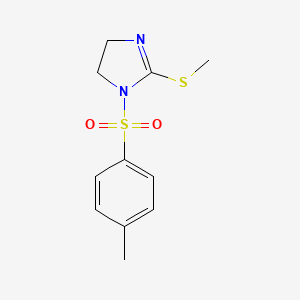

General Synthon for β-Aminoethylation

The reagent di-tert-butyl ethynylimidodicarbonate has been demonstrated as a synthetic equivalent for β-aminoethyl anion, useful for installing ethyleneamine groups in organic molecules. This showcases an approach to aminoethylation that can potentially be applied or adapted for the synthesis of compounds related to 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride (Beveridge, Hu, Gregoire, & Batey, 2020).

Chemistry of 3-Oxo-N-(pyridin-2-yl)butanamide Compounds

A comprehensive review on the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds highlights their reactivity and importance as precursors for various heterocyclic compounds. This underscores the broader chemical utility and synthetic versatility of butanamide derivatives in organic synthesis (Fadda, Abdel‐Galil, & Elattar, 2015).

Synthesis of Pyrrolidinoindoline Alkaloids

The utility of specific reagents in the formal synthesis of pyrrolidinoindoline alkaloids, such as (±)-CPC-1 and (±)-Alline, demonstrates the relevance of compounds similar to this compound in the synthesis of complex natural products. This research illustrates the compound's potential application in the synthesis of pharmacologically important structures (Beveridge, Hu, Gregoire, & Batey, 2020).

Acetoacetanilides in Heterocyclic Synthesis

Studies on the reactions of acetoacetanilides with various reagents to synthesize thienopyridines and other fused derivatives further exemplify the synthetic utility of compounds structurally related to this compound. These findings highlight the role of butanamide derivatives in the synthesis of heterocyclic compounds with potential biological activities (Harb, Hussein, & Mousa, 2006).

Mechanism of Action

Target of Action

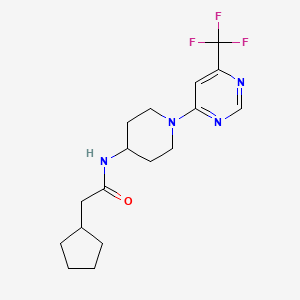

Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds act against the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .

Mode of Action

It’s worth noting that similar compounds, such as 2-aminopyrimidine derivatives, interact with their targets leading to antitrypanosomal and antiplasmodial effects .

Biochemical Pathways

Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to affect the life cycle of trypanosoma brucei rhodesiense and plasmodium falciparum nf54 .

Result of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities .

Properties

IUPAC Name |

2-amino-N-(2-pyrrolidin-1-ylethyl)butanamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-2-9(11)10(14)12-5-8-13-6-3-4-7-13;;/h9H,2-8,11H2,1H3,(H,12,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJBYKDHQKGNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCN1CCCC1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)

![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone](/img/structure/B2873632.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)

![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)